

# TNO155: A Deep Dive into Allosteric SHP2 Inhibition for Cancer Therapy

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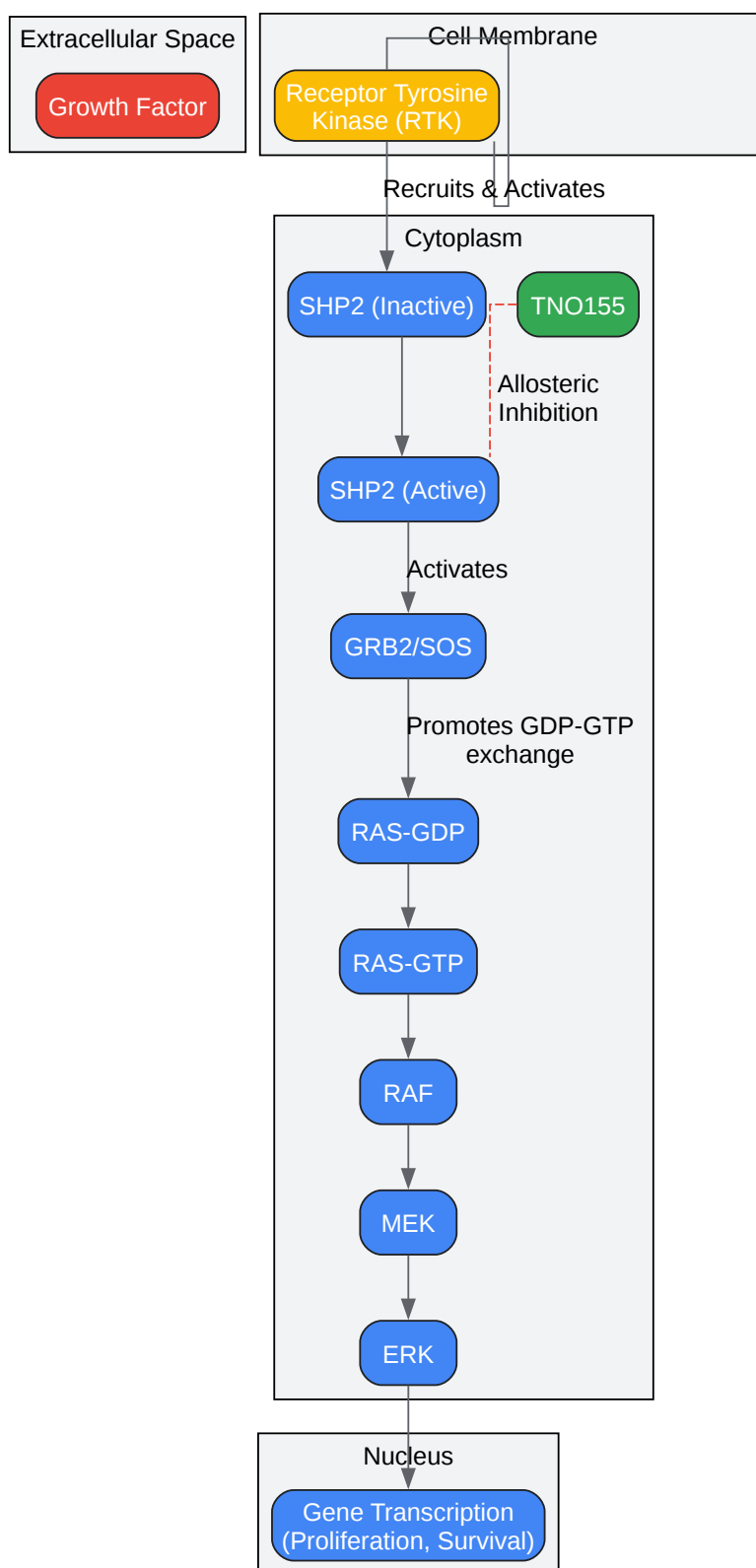
This technical guide provides an in-depth overview of TNO155, a first-in-class, potent, and selective allosteric inhibitor of the SHP2 protein tyrosine phosphatase. We will explore the critical role of the SHP2 pathway in cancer, the unique mechanism of TNO155's inhibitory action, and a comprehensive summary of its preclinical and clinical development. This document is intended to serve as a resource for researchers, scientists, and drug development professionals working in oncology and targeted therapies.

## The SHP2 Signaling Pathway: A Key Node in Cancer Proliferation

Src homology 2 domain-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a pivotal role in cell growth, differentiation, and survival.<sup>[1][2]</sup> It is a critical component of the RAS-mitogen-activated protein kinase (MAPK) signaling pathway, acting as a positive regulator downstream of various receptor tyrosine kinases (RTKs).<sup>[3][4]</sup> Dysregulation of the SHP2 pathway, often through activating mutations or upstream signaling from aberrant RTKs, is a key driver in a multitude of human cancers.<sup>[5]</sup>

SHP2 is comprised of two N-terminal SH2 domains (N-SH2 and C-SH2), a central protein tyrosine phosphatase (PTP) catalytic domain, and a C-terminal tail.<sup>[3]</sup> In its inactive state, the N-SH2 domain blocks the PTP catalytic site, maintaining a closed conformation.<sup>[3]</sup> Upon

stimulation by growth factors or cytokines, SHP2 is recruited to phosphorylated RTKs or adaptor proteins via its SH2 domains. This interaction induces a conformational change, relieving the autoinhibition and activating the phosphatase activity of the PTP domain.<sup>[3]</sup> Activated SHP2 then dephosphorylates specific substrates, including proteins involved in the RAS-RAF-MEK-ERK cascade, ultimately promoting cell proliferation and survival. SHP2 is also implicated in the programmed cell death pathway (PD-1/PD-L1), highlighting its role in modulating the tumor microenvironment and immune response.<sup>[1][2]</sup>

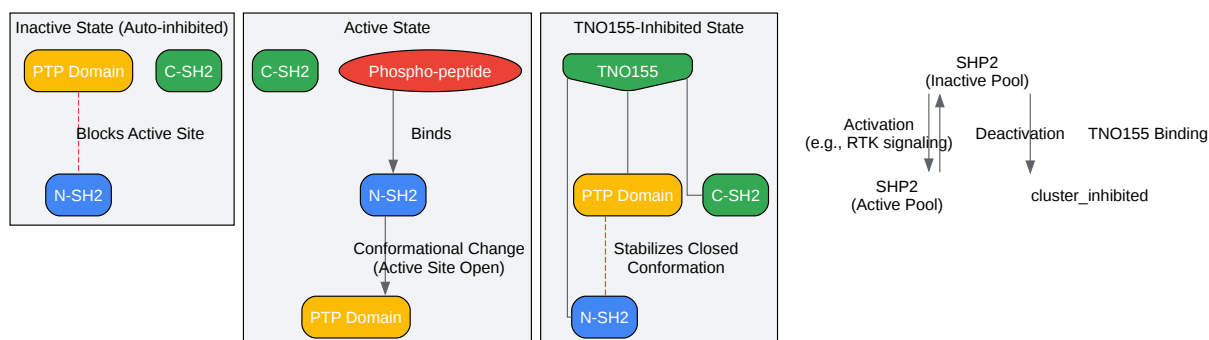


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**Diagram 1:** Simplified SHP2 Signaling Pathway and TNO155 Inhibition.

## TNO155: Mechanism of Allosteric Inhibition

TNO155 is an orally bioavailable, highly potent, and selective allosteric inhibitor of SHP2.<sup>[1][2]</sup> Unlike orthosteric inhibitors that compete with the substrate at the catalytic site, TNO155 binds to a tunnel-like allosteric pocket formed at the interface of the N-SH2, C-SH2, and PTP domains.<sup>[5]</sup> This binding stabilizes the auto-inhibited, closed conformation of SHP2, preventing its activation.<sup>[5]</sup> By locking SHP2 in an inactive state, TNO155 effectively blocks downstream signaling through the MAPK pathway, thereby inhibiting the growth of SHP2-dependent tumor cells.



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**Diagram 2:** Mechanism of TNO155 Allosteric Inhibition of SHP2.

## Preclinical Data Summary

TNO155 has demonstrated potent and selective inhibition of SHP2 in a variety of preclinical models.

## In Vitro Potency

Parameter	Value	Reference
IC50	0.011 $\mu$ M	[6]

## Pharmacokinetic Profile

Pharmacokinetic studies in multiple species have shown that TNO155 possesses favorable drug-like properties, including good oral bioavailability.[6]

Species	Clearance (mL/min/kg)	Volume of Distribution (L/kg)	Half-life (h)	Oral Bioavailability (%)	Tmax (h)	Reference
Mouse	24	3	2	78	0.8	[6]
Rat	15	7	8	100	1	[6]
Dog	4	3	9	>100	2	[6]
Monkey	6	4	9	60	2	[6]

## In Vivo Efficacy

In vivo studies using patient-derived xenograft models have shown promising anti-tumor activity of TNO155, particularly in combination with other targeted agents.[6] TNO155 has shown synergistic effects when combined with inhibitors of KRAS G12C, BRAF, MEK, EGFR, and CDK4/6, as well as with anti-PD-1 immunotherapy.[4][7] This is often due to TNO155's ability to block feedback reactivation of the MAPK pathway that can occur in response to other targeted therapies.[7]

## Clinical Development of TNO155

TNO155 is currently being evaluated in multiple clinical trials for the treatment of advanced solid tumors, both as a single agent and in combination with other anti-cancer therapies.

## Phase I/II Monotherapy and Dose Escalation (NCT03114319)

The first-in-human trial of TNO155 evaluated its safety, tolerability, pharmacokinetics, and preliminary efficacy in patients with advanced solid tumors.[\[8\]](#)[\[9\]](#)

Parameter	Finding	Reference
Patient Population	118 patients with advanced solid tumors, most commonly colorectal, GIST, and NSCLC.	[8]
Dosing Schedules	Variable schedules including once or twice daily in 2 weeks on/1 week off or 3 weeks on/1 week off cycles, and continuous daily dosing.	[8]
Pharmacokinetics	Rapid absorption (median T <sub>max</sub> ~1.1 hours), effective median half-life of ~34 hours, and near dose-proportional exposure.	[8]
Safety and Tolerability	Most adverse events were Grade 1/2 and consistent with on-target SHP2 inhibition. Common treatment-related AEs included increased blood creatine phosphokinase, peripheral edema, diarrhea, and acneiform dermatitis.	[8]
Efficacy	The best observed response was stable disease (SD) in 20% of patients, with a median duration of 4.9 months.	[8]
Pharmacodynamics	Evidence of SHP2 inhibition, measured by a decrease in DUSP6 expression, was observed in the majority of patients treated with doses ≥20 mg/day.	[8]

## Combination Therapy Trials

Based on strong preclinical rationale, TNO155 is being investigated in combination with various other targeted and immunotherapies.

- With Spartalizumab (anti-PD-1): A phase 1b study (NCT04000529) showed acceptable safety and tolerability.[\[10\]](#)[\[11\]](#) At the recommended dose, the disease control rate (DCR) was 31.6%.[\[10\]](#)
- With Ribociclib (CDK4/6 inhibitor): The same phase 1b study (NCT04000529) also evaluated this combination, demonstrating a DCR of 44.4% at the recommended dose.[\[10\]](#)[\[11\]](#)
- With Adagrasib (KRAS G12C inhibitor): The KRYSTAL-2 trial (NCT04330664) is a phase 1/2 study evaluating this combination in patients with KRAS G12C-mutated advanced solid tumors.[\[12\]](#) The rationale is that TNO155 may overcome resistance to KRAS G12C inhibition by preventing SHP2-dependent feedback loops.[\[12\]](#)

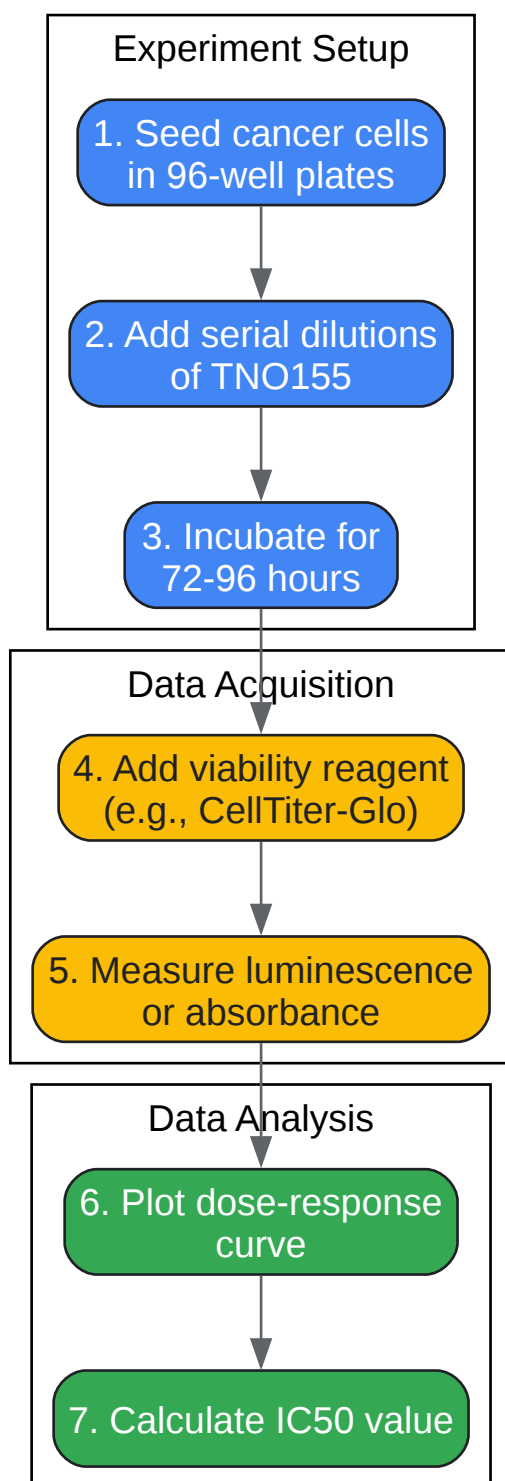
## Key Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are outlines of key experimental protocols used in the preclinical evaluation of TNO155.

### Cell Proliferation Assay

This assay is used to determine the effect of TNO155 on the growth of cancer cell lines.





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**Diagram 3:** General Workflow for a Cell Proliferation Assay.

Methodology:

- Cancer cells are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.
- The following day, the media is replaced with fresh media containing serial dilutions of TNO155 or a vehicle control (e.g., DMSO).
- The plates are incubated for a period of 72 to 96 hours.
- Cell viability is assessed using a commercially available reagent such as CellTiter-Glo® (Promega), which measures ATP levels as an indicator of metabolically active cells.
- The resulting luminescence is measured using a plate reader.
- Data is normalized to the vehicle control, and dose-response curves are generated to calculate the half-maximal inhibitory concentration (IC50).

## Immunoblotting

Immunoblotting (Western blotting) is used to assess the levels and phosphorylation status of proteins within the SHP2 signaling pathway.

### Methodology:

- **Cell Lysis:** Cancer cells are treated with TNO155 or a vehicle control for a specified time. Cells are then washed with cold PBS and lysed in a buffer containing protease and phosphatase inhibitors.
- **Protein Quantification:** The total protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).
- **SDS-PAGE:** Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
- **Protein Transfer:** The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
- **Immunoblotting:** The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific to the proteins of interest (e.g., anti-p-ERK, anti-

total-ERK, anti-SHP2).

- **Detection:** The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase), and the protein bands are visualized using a chemiluminescent substrate.

## In Vivo Efficacy Studies

These studies evaluate the anti-tumor activity of TNO155 in animal models, typically immunodeficient mice bearing human tumor xenografts.

Methodology:

- **Tumor Implantation:** Human cancer cells or patient-derived tumor fragments are implanted subcutaneously into immunodeficient mice.
- **Tumor Growth and Randomization:** Tumors are allowed to grow to a palpable size (e.g., 100-200 mm<sup>3</sup>). Mice are then randomized into treatment and control groups.
- **Treatment Administration:** TNO155 is administered orally at a specified dose and schedule. The control group receives a vehicle.
- **Monitoring:** Tumor volume and body weight are measured regularly (e.g., twice weekly).
- **Endpoint:** The study is concluded when tumors in the control group reach a predetermined size or at a specified time point. Tumors may be harvested for pharmacodynamic analysis (e.g., immunoblotting).
- **Data Analysis:** Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group.

## Conclusion and Future Directions

TNO155 is a promising, first-in-class allosteric SHP2 inhibitor with a well-defined mechanism of action and a favorable preclinical profile. Early clinical data have demonstrated its safety and tolerability, along with evidence of target engagement. While monotherapy activity appears modest, the strong scientific rationale and preclinical data supporting its use in combination with other targeted agents and immunotherapies have paved the way for numerous ongoing

clinical investigations.[4][9] The results of these combination studies will be critical in defining the future clinical role of TNO155 and the broader therapeutic potential of SHP2 inhibition in oncology. Further research is also warranted to identify predictive biomarkers of response and resistance to TNO155-based therapies.[13]

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